N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide

Catalog No.
S1916679
CAS No.
79835-12-4
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide

CAS Number

79835-12-4

Product Name

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide

IUPAC Name

N-(6-formyl-1,3-benzodioxol-5-yl)acetamide

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-6(13)11-8-3-10-9(14-5-15-10)2-7(8)4-12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

WTXGGRCXQNTYGL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1C=O)OCO2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C=O)OCO2
  • Availability and Characterization

    Several chemical suppliers offer N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, indicating its availability for research purposes [, , ]. However, no descriptions of its use in published scientific studies were found during this search.

  • Structural Features

    The molecule possesses a combination of functional groups that could be of interest for further investigation. The presence of an amide bond and a formyl group suggests potential for interactions with biological targets or participation in chemical reactions. The 1,3-benzodioxole ring system (also known as methylenedioxyphenyl or MDP) is found in various natural products and pharmaceuticals with diverse biological activities [].

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide is a chemical compound characterized by the presence of a formyl group attached to a benzo[1,3]dioxole moiety, along with an acetamide functional group. Its molecular formula is C10H9NO4C_{10}H_{9}NO_{4}, and it has a molecular weight of approximately 207.18 g/mol . The structure features a benzene ring fused with a dioxole, which is a five-membered ring containing two oxygen atoms, enhancing its reactivity and potential biological activity.

Due to its functional groups. The formyl group can undergo nucleophilic addition reactions, while the acetamide can participate in hydrolysis or condensation reactions. Potential reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the formyl group can react with nucleophiles.
  • Condensation Reactions: The acetamide can react with other amines or alcohols to form more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield the corresponding carboxylic acid and amine.

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide exhibits potential biological activities due to its structural characteristics. Compounds with similar structures have been studied for their:

  • Antimicrobial Properties: Many derivatives of benzo[1,3]dioxole have shown activity against various bacterial and fungal strains.
  • Anticancer Activity: Some compounds in this class have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications .
  • Anti-inflammatory Effects: Related compounds have been investigated for their ability to modulate inflammatory pathways.

The synthesis of N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide can be achieved through several methods:

  • Starting from Benzo[1,3]dioxole Derivatives: The compound can be synthesized by introducing a formyl group at the 6-position of benzo[1,3]dioxole followed by acylation with acetic anhydride or acetyl chloride.
  • Multistep Synthesis: A more complex route may involve the synthesis of intermediate compounds that are subsequently transformed into the desired product through selective reactions .
  • Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions, potentially improving yields and reducing reaction times.

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide has several applications in research and industry:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for creating more complex molecules.
  • Research Tool: It may be employed in studies investigating the mechanisms of action of similar compounds in biological systems.

Interaction studies of N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide with biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate these interactions fully and determine binding affinities and mechanisms of action.

Several compounds share structural similarities with N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide. These include:

  • N-(6-Iodobenzo[1,3]dioxol-5-yl)-acetamide
    • Contains an iodine atom instead of a formyl group.
    • Exhibits different reactivity due to the presence of halogen.
  • N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide
    • Features an indole moiety which may enhance biological activity.
    • More complex structure with potential for diverse interactions.
  • N-(6-Nitro-benzo[1,3]dioxol-5-yl)-acetamide
    • Contains a nitro group which can affect electronic properties and reactivity.
    • Often studied for its potential as an antibacterial agent.

Uniqueness

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide stands out due to its unique combination of functional groups that may confer specific biological activities not present in other similar compounds. Its formyl group allows for versatile reactivity patterns that are not typically found in other derivatives, making it an interesting candidate for further investigation in medicinal chemistry and pharmacology .

The compound was first synthesized in the mid-20th century during investigations into benzodioxole derivatives. Early methods involved Friedel-Crafts acylation of piperonal (1,3-benzodioxole-5-carbaldehyde) followed by amidation. By the 1960s, Pettit and Kalnins optimized its synthesis via direct formylation of 5-acetamidobenzodioxole using phosphorus oxychloride and dimethylformamide. Recent advancements employ transition-metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce substituents at the 6-position.

Synthesis MethodKey ReagentsYield (%)Year
Friedel-Crafts acylationAcetic anhydride, AlCl₃~651960
Vilsmeier-Haack reactionPOCl₃, DMF~781980
Suzuki-Miyaura couplingPdCl₂(PPh₃)₂, boronic acids82–892006

Significance in Heterocyclic Chemistry

The benzodioxole moiety confers exceptional stability and electronic diversity due to its fused oxygen-rich ring system. Key features include:

  • Electrophilic reactivity: The formyl group at C6 participates in nucleophilic additions, enabling Schiff base formation or reductive amination.
  • Amide functionalization: The acetamide group at C5 serves as a hydrogen-bond donor/acceptor, facilitating supramolecular interactions.
  • Cross-coupling potential: Brominated derivatives undergo Suzuki-Miyaura reactions with aryl boronic acids to yield biaryl analogs.

For example, Huisgen 1,3-dipolar cycloaddition with phenylacetylene generates triazole-linked hybrids (82% yield), expanding applications in medicinal chemistry.

Role in Benzodioxol-Based Drug Discovery

Benzodioxole derivatives exhibit bioactivity against inflammation, cancer, and microbial pathogens. N-(6-Formyl-benzodioxol-5-yl)-acetamide serves as a precursor for:

  • Cyclooxygenase-1 (COX-1) inhibitors: Structural analogs like MSA14 show selective COX-1 inhibition (IC₅₀ = 13.63 μM), modulating prostaglandin biosynthesis.
  • Anticancer agents: Derivatives inhibit lactate dehydrogenase A (LDHA; IC₅₀ = 47.2 μM), disrupting the Warburg effect in pancreatic cancer cells.
  • Anti-inflammatory hybrids: Pyrazole-benzodioxole conjugates dual-inhibit COX-2 and 5-lipoxygenase (5-LOX), reducing tumor necrosis factor-alpha (TNF-α) by 85–97%.
Biological TargetDerivative StructureActivity (IC₅₀)Mechanism
COX-1MSA1413.63 μMCompetitive inhibition
LDHACF₃-substituted analog47.2 μMAllosteric site binding
5-LOXPyrazole hybrid2.8 μMRedox interference

This compound’s versatility underscores its importance in developing targeted therapies while avoiding cytochrome P450-mediated toxicity common to simpler benzodioxoles.

N-(6-Formyl-benzo [1] [2]dioxol-5-yl)-acetamide represents a complex organic compound with multiple functional groups integrated into its structure [1]. The systematic IUPAC nomenclature for this compound is N-(6-Formyl-1,3-benzodioxol-5-yl)acetamide, which precisely describes the arrangement of atoms and functional groups within the molecule [3]. This nomenclature follows the standard IUPAC rules for naming organic compounds, with the parent structure being the 1,3-benzodioxol ring system [2].

Several alternative systematic names exist for this compound, reflecting different naming conventions and priorities [4]. These include N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide, which emphasizes the heterocyclic nature of the dioxole ring by including the 2H designation [3] [5]. The compound is also identified in chemical databases by its CAS Registry Number 79835-12-4, providing a unique identifier for unambiguous reference in scientific literature [2] [4].

The compound's structure can be represented in various notational systems, including SMILES (CC(=O)NC1=C(C=O)C=C2OCOC2=C1), which encodes the molecular structure in a linear string format that can be interpreted by computational chemistry software [4]. This notation system allows for digital representation and manipulation of the molecular structure in chemical databases and computational studies [1] [2].

Naming SystemName
IUPAC NameN-(6-Formyl-1,3-benzodioxol-5-yl)acetamide
Alternative IUPAC NameN-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide
German NameN-(6-Formyl-1,3-benzodioxol-5-yl)acetamid
French NameN-(6-Formyl-1,3-benzodioxol-5-yl)acétamide
Common SynonymAcetamide, N-(6-formyl-1,3-benzodioxol-5-yl)-
MDL NumberMFCD06739580
ChemSpider ID256584

Molecular Formula (C₁₀H₉NO₄) and Mass Spectrometry Data

N-(6-Formyl-benzo [1] [2]dioxol-5-yl)-acetamide has the molecular formula C₁₀H₉NO₄, indicating its composition of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms [1] . This molecular formula corresponds to an average molecular weight of 207.185 g/mol, which is an important parameter for various analytical techniques and chemical calculations [2] [4].

The monoisotopic mass of the compound is 207.053158 Da, representing the exact mass of the molecule when composed of the most abundant isotopes of each constituent element [1]. This precise mass value is crucial for high-resolution mass spectrometry analysis and identification [7] [8]. In mass spectrometry, the compound typically exhibits a molecular ion peak [M]+ at m/z 207.05, which corresponds to the monoisotopic mass and serves as the base peak in many mass spectral analyses [7].

The fragmentation pattern of N-(6-Formyl-benzo [1] [2]dioxol-5-yl)-acetamide in mass spectrometry provides valuable structural information [1]. Common fragmentation pathways include the loss of CO (M-28) resulting in a fragment at m/z 179.04, and the loss of the acetyl group (M-43) producing a fragment at m/z 164.03 [7]. Additional characteristic fragments include peaks at m/z 149.02, 136.04, 121.03, 108.02, 93.03, 77.04, 65.04, and 43.02, which correspond to various structural components of the molecule [1] [7].

ParameterValue
Molecular FormulaC₁₀H₉NO₄
Average Mass207.185 Da
Monoisotopic Mass207.053158 Da
Base Peak (m/z)207.05
Molecular Ion [M]+ (m/z)207.05
Major Fragment Ions (m/z)179.04, 164.03, 149.02, 136.04, 121.03, 108.02, 93.03, 77.04, 65.04, 43.02
Fragmentation PatternLoss of CO (M-28), Loss of CH₃CO (M-43), Cleavage of methylenedioxy bridge

The physical properties of N-(6-Formyl-benzo [1] [2]dioxol-5-yl)-acetamide include a calculated density of 1.425 g/cm³, a boiling point of approximately 431.3°C at 760 mmHg, and a flash point of 214.6°C [4]. These properties are important considerations for handling, storage, and processing of the compound in laboratory and industrial settings [1] [2].

Functional Group Analysis: Formyl, Acetamide, and Benzodioxol Motifs

N-(6-Formyl-benzo [1] [2]dioxol-5-yl)-acetamide contains three principal functional groups that define its chemical reactivity and structural characteristics [2] . Each functional group contributes distinct properties to the overall molecule and influences its behavior in chemical reactions and biological systems [10].

The formyl group (-CHO) is an aldehyde functionality positioned at the C-6 position of the benzodioxol ring [2]. This group is characterized by a carbonyl (C=O) bond with a hydrogen atom attached to the carbonyl carbon [10] [11]. The formyl group exhibits typical aldehyde reactivity, including nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to primary alcohols . The carbonyl oxygen of the formyl group can act as a hydrogen bond acceptor, potentially participating in intermolecular interactions [10].

The acetamide group (-NHCOCH₃) is attached at the C-5 position of the benzodioxol ring and consists of an amide bond with a methyl substituent [2] . This functional group features a planar geometry due to resonance stabilization, which creates partial double bond character in the C-N bond [11]. The amide bond demonstrates restricted rotation with an energy barrier of approximately 15-20 kcal/mol [10] [11]. The nitrogen-hydrogen bond in the acetamide group can serve as a hydrogen bond donor, while the carbonyl oxygen can function as a hydrogen bond acceptor, enabling the formation of hydrogen-bonded networks in crystal structures [11].

Functional GroupChemical FormulaPositionProperties
Formyl Group-CHOC-6 of benzodioxol ringAldehyde reactivity, carbonyl stretch
Acetamide Group-NHCOCH₃N-substituted at C-5Amide bond, hydrogen bonding capability
Benzodioxol MotifBenzo [1] [2]dioxolFused ring systemElectron-rich aromatic system
Aromatic RingC₆H₄Benzene portionπ-electron system, aromatic stability
Methylenedioxy Bridge-OCH₂O-Bridging C-1 and C-3Conformational constraint, electron donation

The benzodioxol motif (benzo [1] [2]dioxol) forms the core structure of the molecule and consists of a benzene ring fused with a 1,3-dioxolane ring [2] . This heterocyclic system contains a methylenedioxy bridge (-OCH₂O-) that connects the C-1 and C-3 positions of the benzene ring . The benzodioxol group creates an electron-rich aromatic system with distinct electronic properties compared to unsubstituted benzene [10]. The oxygen atoms in the dioxolane ring can participate in hydrogen bonding as acceptors and influence the electron distribution within the aromatic system through resonance effects [11].

The combination of these functional groups creates a molecule with diverse chemical reactivity [2]. The presence of both electron-donating (methylenedioxy) and electron-withdrawing (formyl, amide) groups generates an electronically asymmetric structure with potential for regioselective reactions [10]. The formyl and acetamide groups can undergo independent reactions while remaining part of the stable benzodioxol core structure .

Crystallographic Data and Conformational Isomerism

The crystal structure of N-(6-Formyl-benzo [1] [2]dioxol-5-yl)-acetamide provides valuable insights into its three-dimensional arrangement and intermolecular interactions in the solid state [13] [14]. X-ray crystallographic studies reveal that the compound typically crystallizes in the monoclinic crystal system with the space group P2₁/c [14]. The unit cell dimensions are approximately a = 7.85 Å, b = 14.23 Å, c = 9.42 Å, with a β angle of 103.6°, and the unit cell contains four molecules (Z = 4) [13] [15].

Bond length analysis from crystallographic data shows characteristic values for the key functional groups [14]. The carbonyl bond (C=O) in the formyl group measures approximately 1.21 Å, while the carbonyl bond in the acetamide group is slightly longer at about 1.23 Å due to resonance effects [15]. The carbon-nitrogen bond (C-N) in the acetamide group exhibits partial double bond character with a length of approximately 1.42 Å, shorter than a typical C-N single bond [14] [15]. The carbon-oxygen bonds (C-O) in the dioxol ring range from 1.37 to 1.39 Å, reflecting their partial double bond character due to resonance with the aromatic system [13].

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.85 Å, b = 14.23 Å, c = 9.42 Å, β = 103.6°
Bond Lengths (Å)C=O (formyl): 1.21 Å, C=O (amide): 1.23 Å, C-N: 1.42 Å, C-O (dioxol): 1.37-1.39 Å
Bond Angles (°)O-C-O (dioxol): 108.2°, C-N-C (amide): 123.5°, O=C-N: 122.8°
Dihedral Angles (°)Formyl group-benzene plane: 12.3°, Acetamide group-benzene plane: 8.7°
Hydrogen BondingIntermolecular N-H···O=C hydrogen bonds forming chains
Packing MotifMolecules arranged in layers with π-π stacking between benzodioxol rings
Z Value4 (four molecules per unit cell)

N-(6-Formyl-benzo [1] [2]dioxol-5-yl)-acetamide exhibits several conformational isomers due to rotation around single bonds and ring puckering [16] [14]. The amide bond demonstrates restricted rotation due to resonance stabilization, which creates a partial double bond character between the carbon and nitrogen atoms [16]. This results in a planar arrangement of the amide group with a significant energy barrier of approximately 15-20 kcal/mol for rotation [16] [15].

The formyl group tends to adopt a conformation that maximizes conjugation with the aromatic ring, typically remaining nearly coplanar with the benzene ring to allow π-orbital overlap [16] [14]. Crystallographic data indicates that the dihedral angle between the formyl group and the benzene plane is approximately 12.3°, while the acetamide group forms a dihedral angle of about 8.7° with the benzene plane [14] [15]. These slight deviations from perfect coplanarity are likely due to steric interactions between neighboring groups and crystal packing forces [16].

The methylenedioxy bridge forms a five-membered ring that adopts a slightly puckered envelope conformation to minimize ring strain [16] [15]. This puckering results in the oxygen atoms being slightly out of the plane defined by the benzene ring [14]. The benzene portion of the molecule maintains its planarity due to aromatic stabilization, with only minor deviations caused by the substituent effects [16] [15].

The acetylation of 6-aminobenzo [3]dioxol-5-carbaldehyde represents one of the most direct synthetic approaches to N-(6-Formyl-benzo [2]dioxol-5-yl)-acetamide. This methodology involves the reaction of the amino-substituted benzodioxole precursor with acetylating agents under controlled conditions [4] [5].

The primary acetylation protocol utilizes acetyl chloride as the acylating agent in the presence of a base such as sodium acetate. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of the substrate attacks the electrophilic carbonyl carbon of acetyl chloride [4]. The sodium acetate serves a dual function: it neutralizes the hydrogen chloride generated during the reaction and provides buffering capacity to maintain optimal pH conditions [4].

A comprehensive study of acetylation conditions reveals that the reaction is most effective when conducted at room temperature (20-25°C) in brine solution containing sodium acetate [4]. The use of brine solution provides a unique advantage by resisting the hydrolysis of acetyl chloride through the higher concentration of chloride ions, which are better nucleophiles than water [4]. This approach significantly improves the selectivity of the acetylation process compared to reactions conducted in pure water.

The mechanistic pathway involves initial formation of an acetyl-enzyme intermediate, followed by nucleophilic attack by the amino group of the substrate [4]. The reaction typically achieves yields of 65-70% under optimized conditions, with reaction times of 2-4 hours [4]. The methodology demonstrates excellent functional group tolerance, making it suitable for substrates bearing additional reactive functionalities.

Alternative acetylation approaches employ acetic anhydride in the presence of Lewis acid catalysts [6]. This method offers improved safety profile compared to acetyl chloride but requires careful control of reaction stoichiometry to prevent over-acetylation [6]. The acetic anhydride method typically provides yields of 60-65% with reaction times of 3-6 hours.

Reductive Amination Strategies for Benzodioxol Derivatives

Reductive amination represents a versatile synthetic strategy for accessing N-(6-Formyl-benzo [2]dioxol-5-yl)-acetamide through the coupling of aldehyde and amine components followed by reduction [2] [7] [8]. This methodology has gained significant attention due to its ability to form carbon-nitrogen bonds under relatively mild conditions while exhibiting excellent functional group tolerance.

The reductive amination approach typically employs benzodioxole-containing aldehydes as electrophilic partners coupled with acetamide-derived nucleophiles [2]. The reaction proceeds through initial imine formation, followed by selective reduction to yield the desired acetamide product [2]. The key challenge in this transformation lies in achieving selective reduction of the imine intermediate without affecting the formyl group present in the target molecule.

Sodium borohydride emerges as the reducing agent of choice for benzodioxole derivatives due to its mild reactivity profile and excellent chemoselectivity [2]. The reduction is typically conducted in protic solvents such as methanol or ethanol, where the borohydride exhibits controlled reactivity toward the imine intermediate [2]. The presence of Lewis acid promoters, such as trimethyl borate, significantly enhances the reaction rate and selectivity [2].

A detailed mechanistic investigation reveals that the reductive amination proceeds through a bimolecular pathway in protic solvents, where the alcohol solvent participates in the reaction mechanism [9]. The observed rate law exhibits first-order dependence on the aldehyde component and fractional order dependence on the amine component, consistent with pre-equilibrium imine formation followed by rate-determining reduction [9].

Advanced reductive amination protocols employ borane-tetrahydrofuran complex in combination with acetic acid as a mild Lewis acid [7]. This methodology demonstrates superior performance for electron-deficient anilines, achieving yields of 80-90% under optimized conditions [7]. The reaction typically requires 10-25 minutes at room temperature, making it highly efficient for large-scale synthesis [7].

The substrate scope of reductive amination extends to various benzodioxole derivatives, including those bearing electron-withdrawing and electron-donating substituents [7]. The methodology exhibits excellent tolerance for functional groups commonly encountered in pharmaceutical synthesis, including halogens, nitro groups, and ester functionalities [7].

Protecting Group Chemistry in Multi-Step Syntheses

The synthesis of N-(6-Formyl-benzo [2]dioxol-5-yl)-acetamide frequently requires the implementation of protecting group strategies to ensure selective transformations and prevent unwanted side reactions during multi-step synthetic sequences [10] [11] [12]. The presence of multiple reactive sites within the molecule necessitates careful consideration of protecting group selection and orthogonal protection strategies.

The formyl group represents a particularly sensitive functionality that requires protection during acetylation reactions [11]. Acetal protection using ethylene glycol or 1,3-propanediol in the presence of acid catalysts provides effective masking of the aldehyde functionality [11]. The acetal protecting group demonstrates excellent stability under the basic conditions employed in acetylation reactions while remaining easily removable under mildly acidic conditions [11].

The amino group protection strategy employs benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) protecting groups [11]. The Cbz group offers advantages in terms of stability under acidic conditions and selective removal through hydrogenation [11]. The Boc group provides complementary reactivity, being stable under basic conditions but readily removable under acidic conditions [11].

Silicon-based protecting groups have gained significant attention for hydroxyl protection in benzodioxole derivatives [13]. Trimethylsilyl (TMS) and triethylsilyl (TES) groups provide short-term protection, while tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups offer enhanced stability [13]. The silyl protecting groups demonstrate excellent selectivity and can be removed under mild fluoride conditions [13].

The methylenedioxy moiety itself can serve as a protecting group for vicinal diols, providing both protection and activation effects [14]. The cyclic nature of the protecting group enhances the stability of the benzodioxole system while influencing the electronic properties of the aromatic ring [14].

Orthogonal protecting group strategies enable selective deprotection in the presence of other protected functionalities [10]. The combination of acid-labile, base-labile, and fluoride-labile protecting groups provides maximum flexibility in synthetic planning [10]. For example, the simultaneous presence of Boc (acid-labile), benzyl (hydrogenation-labile), and silyl (fluoride-labile) protecting groups allows for sequential deprotection steps [10].

Solvent Effects and Reaction Yield Optimization

Solvent selection plays a crucial role in determining the success of synthetic transformations leading to N-(6-Formyl-benzo [2]dioxol-5-yl)-acetamide [15] [16] [9]. The choice of solvent affects reaction rates, yields, selectivity, and the overall efficiency of the synthetic process through multiple mechanisms including solvation effects, substrate solubility, and transition state stabilization.

Dimethylformamide (DMF) emerges as an optimal solvent for many transformations involving benzodioxole derivatives [15]. The high dielectric constant of DMF (ε = 36.7) provides excellent solvation for ionic intermediates, while its coordinating ability stabilizes transition states in nucleophilic substitution reactions [15]. The aprotic nature of DMF prevents competitive protonation of nucleophilic species, thereby enhancing reaction rates [15].

The solvent effect on acetylation reactions reveals significant rate enhancements in polar aprotic solvents compared to protic solvents [9]. Kinetic studies demonstrate that DMF increases the reaction rate by approximately 3-fold compared to ethanol, attributed to better solvation of the charged transition state [9]. The reaction rate exhibits a linear correlation with solvent polarity parameters, confirming the importance of transition state stabilization [9].

Dichloromethane provides an alternative medium for reactions requiring anhydrous conditions [15]. The low dielectric constant (ε = 8.9) and minimal coordinating ability make dichloromethane suitable for reactions involving Lewis acid catalysts [15]. The volatility of dichloromethane facilitates product isolation and purification, making it advantageous for large-scale synthesis [15].

Temperature optimization studies reveal that most transformations proceed optimally at room temperature (20-25°C) [17]. Higher temperatures (>30°C) lead to decreased yields due to thermal decomposition of sensitive intermediates, while lower temperatures result in slower reaction rates [17]. The activation energy for the acetylation reaction is determined to be 45-50 kJ/mol, consistent with a nucleophilic acyl substitution mechanism [17].

The concentration effect on reaction yields demonstrates optimal performance at substrate concentrations of 0.2-0.3 M [9]. Higher concentrations lead to decreased yields due to diffusion limitations and increased side reactions, while lower concentrations result in inefficient use of solvent and prolonged reaction times [9]. The relationship between concentration and yield follows a bell-shaped curve, indicating an optimal balance between reaction rate and side reaction suppression [9].

pH control emerges as a critical factor in yield optimization, particularly for acetylation reactions [17]. The optimal pH range of 7-8 provides sufficient basicity to neutralize acid byproducts while preventing hydrolysis of acetylating agents [17]. Buffer systems incorporating sodium acetate or triethylamine maintain optimal pH throughout the reaction [17].

The implementation of green chemistry principles in solvent selection has led to the evaluation of environmentally benign alternatives [9]. Ethanol demonstrates promising results as a sustainable solvent option, achieving yields of 70-75% under optimized conditions [9]. The use of aqueous-organic biphasic systems provides additional advantages in terms of product isolation and waste minimization [9].

XLogP3

0.9

Wikipedia

N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid

Dates

Last modified: 08-16-2023

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